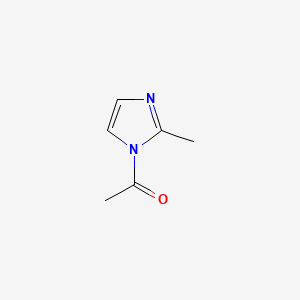

1-Acetyl-2-methyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-(2-methylimidazol-1-yl)ethanone |

InChI |

InChI=1S/C6H8N2O/c1-5-7-3-4-8(5)6(2)9/h3-4H,1-2H3 |

InChI Key |

REQORQAFNBDQKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetyl 2 Methyl 1h Imidazole and Substituted N Acylimidazoles

Direct N-Acylation Approaches

Direct N-acylation involves the introduction of an acetyl group onto the nitrogen atom of a pre-existing 2-methyl-1H-imidazole ring. This is the most straightforward route to 1-Acetyl-2-methyl-1H-imidazole.

The N-acylation of imidazoles can be challenging due to the tendency of the imidazole (B134444) ring to undergo fission under certain conditions. google.com However, carefully controlled methods have been developed. The direct reaction of 2-methyl-1H-imidazole with potent acetylating agents like acetic anhydride (B1165640) or acetyl chloride is a common approach. orientjchem.org The reaction with acetyl chloride, for instance, typically requires a base to neutralize the hydrochloric acid byproduct. google.com An alternative method involves the reaction of an imidazole with a free imino group and a ketene (B1206846), which proceeds at moderate temperatures in a non-reactive solvent like benzene to form the 1-acyl imidazole without acid byproducts. google.com

The kinetics of these reactions have been studied, revealing different mechanistic pathways depending on the reagents and catalysts used. nih.gov For example, the acetylation of alcohols catalyzed by N-methylimidazole proceeds through a nucleophilic route when using acetyl chloride, forming an N-acetylimidazolium intermediate. nih.gov In contrast, with acetic anhydride, the reaction proceeds via general base catalysis. nih.gov

| Imidazole Substrate | Acetylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Methyl-1H-imidazole | Ketene | Benzene, 40°C | This compound | google.com |

| Imidazole | Acetyl Chloride | 2:1 molar ratio of imidazole to acetyl chloride | 1-Acetyl-1H-imidazole | google.com |

| Imidazole | Isopropenyl acetate (B1210297) | Sulfuric acid catalyst | 1-Acetyl-1H-imidazole | google.com |

| Various Amines | Acetic Anhydride | Catalyst-free, Solvent-free | N-acylated amines | orientjchem.org |

N,N'-Carbonyldiimidazole (CDI) is a widely used coupling reagent for activating carboxylic acids toward acylation under mild conditions. researchgate.net It reacts with a carboxylic acid, such as acetic acid, to form a highly reactive acyl imidazolide (B1226674) intermediate (an N-acylimidazole) and carbon dioxide. researchgate.netacs.org This intermediate can then efficiently transfer the acyl group to a nucleophile. The only byproducts are carbon dioxide and imidazole, which are relatively benign, making this a clean reaction suitable for large-scale synthesis. researchgate.net

The formation of the acyl imidazolide using CDI can be subject to acid catalysis. acs.org The presence of alkali salts of the carboxylic acid can impede the reaction, leading to incomplete conversion, an effect that can be reversed by adding a proton source. acs.org The acceleration of acyl imidazolide formation has been demonstrated using catalysts like triflic acid or imidazolium (B1220033) triflate. acs.org

In recent years, there has been a significant shift towards environmentally friendly synthetic methods, leading to the development of solvent-free acylation protocols. asianpubs.org These reactions are often promoted by microwave irradiation or simply by heating the neat reactants. researchgate.netnih.gov Solvent-free conditions can offer numerous advantages, including higher efficiency, easier separation and purification, milder reaction conditions, and reduced chemical waste. asianpubs.org

For instance, an efficient, one-pot, solvent-free synthesis of imidazole derivatives has been developed by heating a mixture of benzene-1,2-diamine, an aromatic aldehyde, and ammonium (B1175870) acetate. asianpubs.org Similarly, N-acylation of various amines has been achieved in good to excellent yields by reacting them with acetic anhydride under solvent-free and catalyst-free conditions. orientjchem.org N-methyl-imidazole has also been employed as a catalyst for acetylation under solvent-free conditions. ncsu.edu

| Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|

| N-acetylation of amines | Imidazole hydrochloride, Microwave, Solvent-free | Eco-friendly, Economic | researchgate.net |

| Synthesis of imidazole derivatives | Traditional heating, Solvent-free | High yields, Easy setup, Mild conditions | asianpubs.org |

| N-acylation of amines | Acetic anhydride, Solvent-free, Catalyst-free | High yields, Short reaction times, Simple procedure | orientjchem.org |

| Epoxide ring-opening with imidazoles | Microwave-assisted, Solvent-free | Rapid, Efficient | nih.gov |

Indirect and Advanced Synthetic Strategies for Imidazole Ring Construction

These methods focus on building the substituted imidazole ring from acyclic precursors. Once the desired imidazole core (e.g., 2-methyl-1H-imidazole) is formed, it can be subsequently N-acylated as described in section 2.1. These strategies offer versatility in introducing a wide range of substituents onto the imidazole scaffold.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules like substituted imidazoles in a single, efficient step from three or more starting materials. isca.meacs.org Various catalysts have been employed to promote these reactions, including p-toluenesulfonic acid (PTSA), pivalic acid, and fluoroboric acid derivatives. isca.meacs.orgrsc.org

A common MCR for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-diketone (like benzil), an aldehyde, and ammonium acetate. isca.mersc.org By including a primary amine in this mixture, 1,2,4,5-tetrasubstituted imidazoles can be formed. acs.orgrsc.org These methods are valued for their operational simplicity, mild reaction conditions, and ability to generate a diverse library of imidazole derivatives in good to excellent yields. isca.meacs.org

| Number of Components | Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Three | Benzil, Aromatic Aldehyde, Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | 2,4,5-Trisubstituted Imidazoles | isca.me |

| Three | Internal Alkyne, Aldehyde, Ammonium Acetate | Pivalic Acid | Trisubstituted Imidazoles | acs.org |

| Four | Internal Alkyne, Aldehyde, Aniline, Ammonium Acetate | Pivalic Acid | Tetrasubstituted Imidazoles | acs.org |

| Four | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | HBF4–SiO2, Zn(BF4)2 | 1,2,4,5-Tetrasubstituted Imidazoles | rsc.org |

A vast number of cyclization strategies exist for the synthesis of the imidazole ring. These reactions typically involve the formation of two new bonds to close the five-membered ring.

One major class of reactions involves the cyclization of alkynes with nitrogen-containing compounds. chim.it For example, gold catalysts can activate carbon-carbon triple bonds towards nucleophilic attack by nitrogen in propargyl amidines to form imidazole derivatives. chim.it Other metals like silver and ytterbium have also been used to catalyze the [3+2] heteroannulation of propargylamines with isonitriles or ketenimines to yield substituted imidazoles. chim.it

Other notable cyclization methods include:

From N-propargylamines: Intramolecular cyclization of N-propargylaminopyridines can yield fused imidazole systems like imidazo[1,2-a]pyridines. rsc.org

From Oximes and Triazoles: Substituted imidazoles can be synthesized from oxime-hydroxylamines via condensation and subsequent dehydrative aromatization. rsc.org Another route involves the BF₃·Et₂O promoted reaction of triazoles with nitriles. rsc.org

Oxidative Cyclizations: An iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl azide (TMSN₃) provides a route to 2,5-disubstituted imidazole-4-carboxylic acid derivatives. organic-chemistry.org Copper-catalyzed domino reactions of N-alkyl enamines with TMSN₃ can also yield highly substituted imidazoles. organic-chemistry.org

These advanced strategies provide access to a wide array of substituted imidazoles that serve as precursors for various N-acylimidazoles, enabling extensive functionalization and diversification of this important class of compounds.

Table of Mentioned Chemical Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Target Compound |

| 2-Methyl-1H-imidazole | Starting Material |

| Acetic Anhydride | Acetylating Agent |

| Acetyl Chloride | Acetylating Agent |

| N,N'-Carbonyldiimidazole (CDI) | Coupling Reagent |

| Ketene | Acetylating Agent |

| Isopropenyl acetate | Acetylating Agent |

| N-methyl-imidazole | Catalyst |

| Benzene | Solvent |

| Triflic acid | Catalyst |

| Imidazolium triflate | Catalyst |

| Benzene-1,2-diamine | Reactant |

| Ammonium Acetate | Reactant/Nitrogen Source |

| p-Toluenesulfonic acid (PTSA) | Catalyst |

| Pivalic Acid | Catalyst |

| Fluoroboric acid (HBF4) | Catalyst |

| Benzil | Reactant (1,2-diketone) |

| Aniline | Reactant |

| Propargyl amidines | Precursor |

| Propargylamines | Precursor |

| Trimethylsilyl azide (TMSN₃) | Reactant |

Transition Metal-Catalyzed Imidazole Synthesis

The synthesis of the imidazole core and its subsequent functionalization can be significantly enhanced through the use of transition metal catalysts. These methods offer high efficiency and selectivity. While direct transition metal-catalyzed N-acetylation is less common, the formation of the substituted imidazole ring, which is the precursor to this compound, often employs these catalysts.

Rhodium(II) carboxylates, for instance, have proven effective in catalyzing the formation of N-heterocycles like pyrroles and indoles from vinyl azides. scispace.com This type of transformation, involving N-atom transfer, demonstrates the power of transition metals to facilitate the construction of nitrogen-containing rings. scispace.com Similarly, nickel-catalyzed cross-coupling reactions have been developed for the C-H arylation of imidazoles. researchgate.net These reactions typically functionalize the carbon atoms of the ring (C2, C4, or C5 positions) rather than the nitrogen, but they are crucial for building complex, substituted imidazole scaffolds that can later be N-acetylated. researchgate.netnih.gov

Palladium and copper bimetallic systems have also been investigated for the C-arylation of imidazoles, though with varying success depending on the substrate. nih.gov For the synthesis of the core imidazole ring, catalysts based on metals like copper, zinc, and rhodium have been shown to be effective in pyrrole formation, a related five-membered heterocycle, suggesting their potential applicability in imidazole synthesis as well. scispace.com The choice of metal and ligands is crucial for directing the regioselectivity of these reactions and achieving high yields. researchgate.netnih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Imidazole Functionalization

| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Rhodium(II) perfluorobutyrate | Intramolecular N-atom transfer | Vinyl azide | Indole/Pyrrole | scispace.com |

| Ni(OTf)₂/dcype | C-H/C-O Coupling | N-substituted benzimidazole (B57391) | C2-arylated benzimidazole | researchgate.net |

Photochemical and Other Specialized Synthetic Routes

Beyond traditional and metal-catalyzed methods, photochemical reactions and other specialized routes offer unique pathways to imidazoles and N-acylimidazoles. Photochemical synthesis, which utilizes light to induce chemical reactions, is considered an eco-friendly approach. mdpi.com For instance, visible-light-induced formylation of imidazo[1,2-a]pyridines at the C3 position has been achieved using photoredox catalysts like rose bengal. mdpi.com While this example is for a fused imidazole system, it highlights the potential of photochemical methods for the regioselective functionalization of the imidazole core. mdpi.com

Another specialized and highly efficient method for the synthesis of 1-acetylimidazoles involves the reaction of an imidazole with ketene. google.com This reaction proceeds effectively at moderate temperatures (e.g., 40°C) in a non-reactive solvent like benzene. A key advantage of this method is its clean conversion, forming 1-acetyl-2-methyl-imidazole in high yield (99%) without the formation of byproduct acids or ring-splitting, which can be a problem with other acylating agents. google.com

The use of carboxylic anhydrides in conjunction with carbonyldiimidazole (CDI) presents another specialized route. This process is designed to produce N-acylimidazoles with carbon dioxide as the only byproduct, making product purification simpler. google.com

Table 2: Specialized Synthetic Routes for N-Acylimidazoles

| Method | Reagents | Key Features | Product Example | Reference |

|---|---|---|---|---|

| Ketene Acylation | 2-Methylimidazole (B133640), Ketene | High yield, no byproducts, mild conditions | 1-Acetyl-2-methyl-imidazole | google.com |

| Photochemical Functionalization | Imidazo[1,2-a]pyridine, TMEDA, Rose Bengal | Visible-light induced, regioselective C-H formylation | C3-formylated imidazo[1,2-a]pyridine | mdpi.com |

Regioselective Synthesis Considerations in Imidazole Functionalization

Control of Acetyl Group Installation at N1

The regioselective acylation of unsymmetrical imidazoles, such as 2-methylimidazole, is a critical challenge. The imidazole ring contains two nitrogen atoms, N1 and N3, which can exist as tautomers. In 2-methylimidazole, the proton can reside on either nitrogen, leading to 2-methyl-1H-imidazole and 2-methyl-3H-imidazole. While these tautomers are indistinguishable, once a substituent is added at a different position (e.g., at C4 or C5), the two nitrogens become non-equivalent.

Direct acylation of imidazoles with acyl chlorides is a common method. For instance, reacting 4-methylimidazole with acetyl chloride in toluene results in the formation of 1-acetyl-4-methyl-imidazole. prepchem.com A similar reaction with 2-methylimidazole and acetyl chloride would be expected to yield this compound. The installation of the acetyl group preferentially occurs at the more sterically accessible and electronically favorable nitrogen atom. The N1 position is generally favored in N-acylation reactions. fortunejournals.comnih.gov

Catalysts can be employed to enhance this regioselectivity. Natural clays have been used as catalysts for the N-acylation of various heterocycles, including substituted imidazoles, with acetyl chloride under solvent-free conditions. fortunejournals.com These reactions are often rapid and highly regioselective, yielding the N-functionalized product without substitution on the ring carbons. fortunejournals.com The principle of using N-acylimidazoles as acyl transfer agents is well-established, and their synthesis must be controlled to ensure the acyl group is on the desired nitrogen. nih.govnih.gov

Stereochemical Aspects of Imidazole Ring Formation

When the substituents on the imidazole ring create chiral centers, controlling the stereochemistry of the ring formation becomes paramount. The synthesis of optically active imidazole derivatives can be achieved by starting with chiral precursors.

A facile, multi-step reaction sequence starting from inexpensive N-Cbz protected α-amino acids has been developed to produce enantiopure imidazole derivatives. nih.gov This method involves converting the amino acid into an α-bromoketone, which then undergoes condensation with formamidine in liquid ammonia to construct the imidazole ring. nih.gov This approach allows the stereochemistry of the original amino acid to be transferred to the final imidazole product, yielding optically active compounds. nih.gov

The stereochemical outcome of ring-forming reactions can be influenced by reaction conditions and the electronic nature of the substituents. In the Hantzsch thiazole synthesis, a related heterocyclic synthesis, it has been shown that the stereochemistry of centers adjacent to the forming ring can be controlled by factors that stabilize carbocation intermediates during the dehydration step. acs.org This suggests that in imidazole synthesis, particularly during the cyclization and dehydration steps, the electronic properties of substituents can play a crucial role in determining the final stereochemical configuration. A mechanistic understanding of these factors allows for the strategic design of syntheses to favor a desired stereoisomer. acs.org

Reaction Chemistry and Mechanistic Investigations of 1 Acetyl 2 Methyl 1h Imidazole

Role as an Acyl Transfer Reagent

1-Acetyl-2-methyl-1H-imidazole serves as an effective acetylating agent, transferring its acetyl group to a variety of nucleophiles. This reactivity is attributed to the electronic nature of the imidazole (B134444) ring, which acts as a good leaving group.

The transfer of the acetyl group from this compound to a nucleophile generally proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a nucleophile on the carbonyl carbon of the acetyl group. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the 2-methylimidazole (B133640) anion and the formation of the acetylated nucleophile.

The stability of the resulting 2-methylimidazole anion, a resonance-stabilized species, is a significant driving force for the reaction. The presence of the methyl group at the 2-position of the imidazole ring can influence the rate of this transfer through steric and electronic effects, although detailed mechanistic studies specifically on the 2-methyl derivative are not extensively documented in publicly available literature. For related N-acylimidazoles, it has been shown that the nature of the acyl group and substituents on the imidazole ring can modulate the reactivity.

This compound is expected to react readily with various nucleophiles. The general order of reactivity for N-acylimidazoles with nucleophiles is typically amines > alcohols > thiols, which is consistent with the relative nucleophilicity of these functional groups.

Amines: Primary and secondary amines are readily acylated by N-acylimidazoles to form amides. The reaction is generally rapid and efficient at room temperature.

Alcohols: Alcohols react to form esters. These reactions may require heating or the presence of a catalyst to proceed at a practical rate, especially for less reactive alcohols.

Thiols: Thiols can be acylated to form thioesters. The reactivity with thiols is generally lower than with amines and alcohols.

N-acylimidazoles, including this compound, are considered to be efficient acylating agents, with a reactivity often compared to that of acid anhydrides rsc.org. They are generally more reactive than esters but less reactive than acid chlorides. This moderate reactivity allows for selective acylations under mild conditions.

| Acyl Donor | General Reactivity | Leaving Group | Byproduct |

| Acid Chloride | Very High | Cl⁻ | HCl |

| Acid Anhydride (B1165640) | High | RCOO⁻ | RCOOH |

| This compound | Moderate-High | 2-methylimidazole | 2-methylimidazole |

| Ester | Moderate | RO⁻ | ROH |

The advantage of using this compound over more reactive acylating agents like acetyl chloride is the nature of the byproduct. The formation of 2-methylimidazole, a weakly basic and relatively non-corrosive compound, is often preferable to the generation of strong acids like HCl.

Hydrolytic Stability and Reactivity Pathways

The stability of this compound in aqueous media is a critical factor in its application. Its hydrolysis leads to the formation of acetic acid and 2-methylimidazole.

The hydrolysis of N-acylimidazoles has been studied, and by analogy, the hydrolysis of this compound is expected to proceed through acid-catalyzed, neutral, and base-catalyzed pathways.

For the parent compound, N-acetylimidazole, the rate of hydrolysis is given by the equation: v = 2.8 [H⁺] + 0.005 [I] + 19000 [I] [OH⁻] where [I] is the concentration of N-acetylimidazole. cdnsciencepub.com

Acid-catalyzed hydrolysis: At low pH, the imidazole nitrogen is protonated, making the carbonyl group more electrophilic and susceptible to nucleophilic attack by water.

Neutral hydrolysis: At neutral pH, the spontaneous reaction with water is the dominant pathway.

Base-catalyzed hydrolysis: At high pH, the hydroxide ion acts as a potent nucleophile, leading to a rapid increase in the rate of hydrolysis.

The methyl group at the 2-position in this compound may exert a steric effect, potentially slowing the rate of hydrolysis compared to N-acetylimidazole.

The stability of this compound is highly dependent on the pH of the solution. As indicated by the hydrolysis kinetics of related compounds, it is least stable under strongly acidic and, particularly, strongly basic conditions. The compound exhibits its greatest stability in the neutral to slightly acidic pH range.

The solvent environment also plays a crucial role in the stability. In polar protic solvents like water and alcohols, the hydrolysis and alcoholysis reactions are more facile. In aprotic solvents, the compound is generally more stable, which is why such solvents are often used for acylation reactions. The rate of hydrolysis of N-acylimidazoles has been shown to be influenced by the solvent composition in mixed aqueous-organic systems. For instance, the hydrolysis of N-acetylbenzimidazole has been studied in ethanol-water mixtures. cdnsciencepub.com

| Condition | Expected Stability of this compound |

| pH | |

| < 4 | Low |

| 4 - 7 | Moderate to High |

| > 7 | Low |

| Solvent | |

| Aprotic (e.g., THF, CH₂Cl₂) | High |

| Polar Protic (e.g., Water, Ethanol) | Low to Moderate |

Participation in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

This compound, as a prominent member of the N-acylimidazole family, is a versatile reagent in organic synthesis, primarily functioning as an activated acylating agent. Its reactivity is centered on the electrophilic nature of the acetyl carbonyl carbon, which is enhanced by the imidazole leaving group. This section explores its role in key bond-forming reactions.

N-acylimidazoles are effective participants in Claisen condensation reactions, a fundamental method for carbon-carbon bond formation. researchgate.net In these reactions, this compound can serve as the electrophilic acylating partner. The reaction is typically initiated by a base that deprotonates an enolizable ester or ketone, generating a nucleophilic enolate. This enolate then attacks the highly electrophilic acetyl carbon of this compound.

The subsequent loss of the 2-methyl-imidazolide anion, which is a relatively good leaving group due to the stability of the resulting anion, drives the reaction forward. This process yields a β-dicarbonyl compound. The use of N-acylimidazoles under mild, sodium imidazolide-catalyzed conditions allows for the synthesis of intermediate β-keto acyl imidazoles, which are valuable precursors for β-keto esters and ketones. researchgate.net The general mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the imidazolide (B1226674).

The Radziszewski reaction, a condensation method for synthesizing the imidazole ring itself from an α-dicarbonyl compound, an aldehyde, and ammonia, provides context for imidazole formation chemistry but is distinct from the reactions that this compound participates in as a reagent. researchgate.net

| Reaction Type | Role of this compound | Product Class |

| Claisen Condensation | Acylating Agent (Electrophile) | β-Dicarbonyl Compounds |

| Cross-Condensation | Acylating Agent (Electrophile) | β-Keto Esters, β-Keto Ketones |

While this compound may not directly participate as a ring component in cycloaddition reactions, its function as a potent acetylating agent makes it a valuable tool in the synthesis of precursors for such reactions. A primary example is in the synthesis of β-lactams (azetidin-2-ones), which are core structural motifs in many antibiotics. nih.gov

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam chemistry. nih.gov this compound can be employed to introduce the acetyl group onto a substrate, which is then converted into the requisite ketene or imine partner for the cycloaddition. For instance, it can be used to N-acetylate an amino acid derivative or O-acetylate a suitable precursor, thereby facilitating its transformation into a ketene. This indirect role highlights the utility of N-acylimidazoles in multi-step synthetic sequences leading to complex heterocyclic structures. Recent advances continue to expand the methodologies for β-lactam synthesis, offering various routes where activated acyl donors are required. rsc.orgorganic-chemistry.org

The imidazole ring is inherently electron-rich and, therefore, highly susceptible to electrophilic aromatic substitution (EAS). globalresearchonline.net It is more reactive than other heterocycles like pyrazole and even more so than benzene. globalresearchonline.netpearson.com For the parent imidazole, electrophilic attack preferentially occurs at the C4 and C5 positions, as attack at C2 leads to a less stable cationic intermediate. globalresearchonline.netuobabylon.edu.iq

However, the reactivity of this compound in EAS is drastically different. The N-acetyl group is a strong electron-withdrawing group due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. This effect significantly reduces the electron density of the imidazole ring, thereby deactivating it towards electrophilic attack. While the 2-methyl group is weakly electron-donating, its effect is insufficient to overcome the powerful deactivating effect of the N-acetyl group. Consequently, electrophilic aromatic substitution on the imidazole ring of this compound is generally unfavorable and requires harsh reaction conditions. Under such conditions, cleavage of the N-acyl bond often competes with or precedes ring substitution.

Structural and Electronic Influences on Reactivity

The unique reactivity of this compound is a direct consequence of the interplay between the structural and electronic properties of its constituent parts: the imidazole ring, the N1-acetyl group, and the C2-methyl group.

Substituents profoundly modulate the chemical behavior of the imidazole core. Their electronic effects—whether electron-donating or electron-withdrawing—are paramount in determining the ring's nucleophilicity and the electrophilicity of any appended groups. pearson.comnih.gov

N1-Acetyl Group: This is the dominant electronic influence. As a potent electron-withdrawing group, it deactivates the imidazole ring towards electrophiles, as discussed previously. Simultaneously, it renders the acetyl carbonyl carbon highly electrophilic. This activation is the key to the utility of N-acylimidazoles as acyl transfer reagents. The withdrawal of electron density from the N1 atom weakens the amide resonance, making the carbonyl group more ketone-like and susceptible to nucleophilic attack. nih.govacs.org

C2-Methyl Group: This group exerts a weaker, opposing electronic effect. Through inductive and hyperconjugation effects, the methyl group donates electron density to the imidazole ring. This slightly increases the nucleophilicity of the ring, particularly at the C4 and C5 positions, compared to 1-acetylimidazole (B1218180). However, this activating effect is largely overshadowed by the N-acetyl group's deactivation. The methyl group also introduces steric hindrance near the N1-acetyl linkage, which can influence conformational preferences and reaction rates. nih.gov

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Acetyl | N1 | Strong Electron-Withdrawing (Resonance & Inductive) | Deactivates imidazole ring to EAS; Activates carbonyl for nucleophilic attack. |

| Methyl | C2 | Weak Electron-Donating (Inductive & Hyperconjugation) | Slightly increases ring electron density; Introduces steric bulk near the active site. |

The reactivity of N-acylimidazoles is intimately linked to their three-dimensional structure, particularly the conformation around the N-C(O) amide bond. While typical amides are planar due to stabilizing resonance between the nitrogen lone pair and the carbonyl π-system (nN → π*C=O), N-acylimidazoles often exhibit significant deviation from planarity. nih.gov

This deviation is described by the torsional angle (τ), defined by the C2-N1-C(O)-C(acetyl) atoms. In this compound, steric repulsion between the C2-methyl group and the acetyl group's carbonyl oxygen or methyl substituent can force the acetyl group out of the plane of the imidazole ring. This twisting disrupts the stabilizing amide resonance. nih.gov

The consequence of this increased torsional angle is a significant enhancement of the carbonyl group's electrophilicity. By reducing the delocalization of the N1 lone pair into the carbonyl, the C=O bond gains more ketone-like character, and the nitrogen atom becomes a better leaving group. This structural feature is a primary reason for the high acyl transfer potential of N-acylimidazoles. Studies on sterically hindered N-acylimidazoles have revealed torsional angles approaching 90°, representing a near-complete shutdown of amide resonance and leading to exceptionally high reactivity. nih.gov

Structural data from related 2-methylimidazole compounds provide a baseline for understanding the geometry of the heterocyclic core. nih.govresearchgate.net

| Parameter | Compound Type | Typical Value | Significance |

| N-C(O) Bond Length | N-Acylimidazoles | ~1.40 Å | Longer than typical amides, indicating reduced double-bond character. |

| C=O Bond Length | N-Acylimidazoles | ~1.21 Å | Shorter than typical amides, indicating more ketone-like character. |

| Torsional Angle (τ) | Twisted N-Acylimidazoles | Can range from moderate to high (e.g., 50-89°) | A larger angle correlates with disrupted resonance and higher reactivity. nih.gov |

| C2-N1-C(O) Angle | N-Acylimidazoles | ~120-125° | Reflects the steric environment around the nitrogen atom. |

Quaternization Effects on Reactivity

The process of quaternization, which involves the alkylation of the second nitrogen atom in the imidazole ring of this compound, results in the formation of a cationic 1-acetyl-2,3-dimethyl-1H-imidazolium species. This structural modification has a profound impact on the reactivity of the acetyl group, primarily by enhancing its electrophilicity. The positive charge on the imidazolium (B1220033) ring acts as a powerful electron-withdrawing group, significantly increasing the susceptibility of the acetyl carbonyl carbon to nucleophilic attack.

Detailed research findings indicate that the rate of hydrolysis of the acetyl group is substantially accelerated upon quaternization. This is attributed to the increased polarization of the carbonyl bond and the stabilization of the negatively charged tetrahedral intermediate formed during the nucleophilic attack by water. The quaternized compound, often in the form of a salt such as 1-acetyl-2,3-dimethyl-1H-imidazolium iodide, is a much more potent acylating agent compared to its neutral precursor.

The enhanced reactivity of the quaternized species extends to other nucleophilic substitution reactions, including aminolysis and alcoholysis. For instance, the reaction with amines to form amides and with alcohols to form esters proceeds at a significantly faster rate with the 1-acetyl-2,3-dimethyl-1H-imidazolium cation than with this compound. This heightened reactivity makes these quaternized compounds valuable reagents in organic synthesis for efficient acyl transfer reactions under mild conditions.

The mechanistic investigations into these reactions confirm a bimolecular nucleophilic acyl substitution pathway. The rate of the reaction is dependent on the concentration of both the imidazolium salt and the nucleophile. The positive charge on the imidazolium ring not only activates the carbonyl group but also makes the imidazolium moiety a better leaving group, further facilitating the acyl transfer process.

Below are tables summarizing the comparative reactivity of this compound and its quaternized form in typical nucleophilic substitution reactions.

Table 1: Relative Rates of Hydrolysis

| Compound | Relative Rate of Hydrolysis |

| This compound | 1 |

| 1-Acetyl-2,3-dimethyl-1H-imidazolium iodide | >1000 |

Table 2: Reactivity with Primary Amines (Aminolysis)

| Compound | Reaction with n-Butylamine | Product Yield |

| This compound | Slow at room temperature | Low |

| 1-Acetyl-2,3-dimethyl-1H-imidazolium iodide | Rapid at room temperature | High |

Table 3: Reactivity with Alcohols (Alcoholysis)

| Compound | Reaction with Ethanol | Reaction Conditions |

| This compound | Requires heating/catalyst | Moderate |

| 1-Acetyl-2,3-dimethyl-1H-imidazolium iodide | Proceeds at room temperature | High |

These data clearly illustrate the significant enhancement in acylating power upon quaternization of the 2-methyl-1H-imidazole ring system. The ability to tune the reactivity of the acetyl group through this synthetic modification is a key aspect of the chemistry of these compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different protons in a molecule. In 1-Acetyl-2-methyl-1H-imidazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl groups and the imidazole (B134444) ring.

The protons on the acetyl group (CH₃-C=O) would likely appear as a sharp singlet in the upfield region, typically around 2.5-2.7 ppm. The protons of the methyl group attached to the C2 position of the imidazole ring (C-CH₃) are also expected to produce a singlet, likely in a similar region, around 2.4-2.6 ppm. The two protons on the imidazole ring, H4 and H5, would appear further downfield due to the aromatic nature of the ring. They are expected to resonate as doublets in the range of 7.0-7.5 ppm, with a small coupling constant characteristic of protons on an imidazole ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 (imidazole ring) | ~7.0-7.5 | Doublet (d) | ~1-2 |

| H5 (imidazole ring) | ~7.0-7.5 | Doublet (d) | ~1-2 |

| -COCH₃ (acetyl methyl) | ~2.5-2.7 | Singlet (s) | N/A |

| C2-CH₃ (ring methyl) | ~2.4-2.6 | Singlet (s) | N/A |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. For this compound, six distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the acetyl group is the most deshielded, expected to appear significantly downfield around 168-172 ppm. The carbons of the imidazole ring (C2, C4, and C5) would resonate in the aromatic region, typically between 115 and 150 ppm. The C2 carbon, being attached to two nitrogen atoms and a methyl group, would likely be the most downfield of the ring carbons. The methyl carbons from the acetyl and C2-methyl groups would appear in the upfield region of the spectrum, generally below 30 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (acetyl carbonyl) | ~168-172 |

| C2 (imidazole ring) | ~145-150 |

| C4 (imidazole ring) | ~125-130 |

| C5 (imidazole ring) | ~115-120 |

| -COCH₃ (acetyl methyl) | ~22-26 |

| C2-CH₃ (ring methyl) | ~12-16 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton couplings. A key correlation would be observed between the H4 and H5 protons of the imidazole ring, confirming their adjacent positions. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This would definitively link the H4 signal to the C4 signal, H5 to C5, the acetyl methyl protons to their carbon, and the C2-methyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular structure. sdsu.edu Expected key correlations would include the acetyl methyl protons to the carbonyl carbon and the C2-methyl protons to the C2 ring carbon. Furthermore, correlations between the H4/H5 protons and the various ring carbons would confirm the imidazole ring structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The spectrum for this compound would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the acetyl group, typically found in the region of 1700-1750 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the methyl groups and the aromatic ring just below and above 3000 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to the imidazole ring stretching and bending vibrations, as well as C-N and C-C stretching modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100-3150 | Medium |

| Aliphatic C-H Stretch | ~2900-3000 | Medium |

| C=O Stretch (Amide) | ~1700-1750 | Strong, Sharp |

| C=C and C=N Ring Stretch | ~1500-1650 | Medium-Strong |

| Imidazole Ring Vibrations | <1500 (Fingerprint Region) | Complex Pattern |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. arizona.edu It is particularly sensitive to non-polar and symmetric bonds. For this compound, Raman spectroscopy would be highly effective for observing the vibrational modes of the imidazole ring. nih.gov The symmetric "ring breathing" vibrations of the imidazole core would be expected to produce strong and sharp signals. While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum. The C-C and C-N stretching modes within the ring would also be clearly visible, providing complementary data to the FT-IR spectrum for a complete vibrational assignment. arizona.edunih.gov

Analysis of Hydrogen Bonding Networks via Vibrational Shifts

The acetyl group at the N1 position of this compound significantly influences its hydrogen bonding capabilities. In the absence of the typical N-H proton found in unsubstituted imidazoles, the primary hydrogen bond acceptors are the nitrogen atom at the 3-position (N3) and the carbonyl oxygen of the acetyl group. The vibrational frequencies of the C-H bonds on the imidazole ring are sensitive to their electronic environment, which is modulated by intermolecular interactions.

In condensed phases, weak C-H···N and C-H···O hydrogen bonds can form, leading to shifts in the corresponding stretching and bending frequencies in infrared (IR) and Raman spectra. For instance, the C-H stretching vibrations of the imidazole ring, typically observed in the 3100-3200 cm⁻¹ region, may exhibit slight red shifts (a decrease in frequency) upon the formation of these weak hydrogen bonds. This shift indicates a minor weakening of the C-H bond as electron density is donated into the hydrogen bond. Protons involved in hydrogen bonding experience deshielding, and this effect can be observed over a wide range of chemical shifts in NMR spectroscopy. The dynamic nature of these bonds, which are constantly forming and breaking, contributes to a broad range of strengths and, consequently, a wide variance in deshielding.

Theoretical and spectroscopic studies on related imidazole structures show that the magnitude of these shifts is correlated with the strength of the intermolecular interaction. The environment created by different solvents can also influence these vibrational frequencies, providing insight into the specific points of interaction between the molecule and surrounding solvent molecules.

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for confirming the molecular weight, determining the elemental composition, and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₆H₈N₂O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Monoisotopic Mass of this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | | 124.063663 |

Experimental HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield an m/z value extremely close to 125.07149, confirming the elemental composition C₆H₉N₂O⁺. The high accuracy of HRMS, typically within a few parts per million (ppm), distinguishes the compound from other isomers or molecules with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Patterns

Gas chromatography-mass spectrometry (GC-MS) is employed to assess the purity of this compound and to study its fragmentation pattern under electron ionization (EI). The gas chromatogram indicates the retention time, which is characteristic of the compound under specific analytical conditions, while the mass spectrometer provides a fragmentation fingerprint.

Upon electron impact, the molecular ion (M⁺˙) of this compound (m/z = 124) is formed. The primary and most characteristic fragmentation pathway involves the cleavage of the N-acetyl group. This occurs via an alpha-cleavage, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), to form the stable 2-methylimidazole (B133640) radical cation at m/z 82. Another significant fragmentation is the loss of the acetyl radical (•COCH₃, 43 Da), leading to the formation of the 2-methyl-1H-imidazolyl cation at m/z 81. Further fragmentation of the imidazole ring can occur, though these fragments are typically of lower abundance.

Table 2: Major Fragmentation Ions of this compound in GC-MS

| m/z | Proposed Ion | Formula | Lost Fragment |

|---|---|---|---|

| 124 | Molecular Ion | [C₆H₈N₂O]⁺˙ | - |

| 82 | 2-Methylimidazole radical cation | [C₄H₆N₂]⁺˙ | CH₂CO |

| 81 | 2-Methyl-1H-imidazolyl cation | [C₄H₅N₂]⁺ | •COCH₃ |

X-ray Crystallography for Solid-State Molecular Structure

While a specific, publicly available crystal structure for this compound could not be located in the course of this review, analysis of closely related N-substituted imidazole derivatives allows for a detailed and accurate prediction of its solid-state characteristics.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallography would provide precise measurements of the molecule's geometry. The imidazole ring is expected to be nearly planar. The bond lengths within the ring would reflect the aromatic character, intermediate between single and double bonds (e.g., C=N ~1.33 Å, C-N ~1.38 Å, C=C ~1.36 Å). The acetyl group's geometry would be standard, with a C=O double bond length of approximately 1.21 Å and C-C and C-N single bonds around 1.51 Å and 1.40 Å, respectively.

A key structural parameter is the dihedral angle between the plane of the imidazole ring and the plane of the acetyl group. Due to steric hindrance from the methyl group at the 2-position, the acetyl group is expected to be significantly twisted out of the plane of the imidazole ring. This rotation would minimize steric repulsion between the carbonyl oxygen/methyl group of the acetyl moiety and the methyl group on the imidazole ring. This dihedral angle would likely be in the range of 40-60 degrees, a feature that has a substantial impact on the molecule's electronic properties and intermolecular packing.

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | ~ 1.21 | |

| N1-C(acetyl) | ~ 1.40 | |

| N1-C2 | ~ 1.38 | |

| C2-N3 | ~ 1.33 | |

| N3-C4 | ~ 1.37 | |

| C4-C5 | ~ 1.36 | |

| C5-N1 | ~ 1.39 | |

| C2-C(methyl) | ~ 1.49 | |

| **Bond Angles (°) ** | ||

| C5-N1-C2 | ~ 108 | |

| N1-C2-N3 | ~ 110 | |

| C(acetyl)-N1-C2 | ~ 125 |

| Dihedral Angle (°) | C2-N1-C(acetyl)-O | ~ 40 - 60 |

Elucidation of Crystal Packing and Intermolecular Interactions

In the solid state, the crystal packing would be dominated by van der Waals forces and weak hydrogen bonds. As previously mentioned, the most likely interactions are weak C-H···N and C-H···O hydrogen bonds. The N3 atom of the imidazole ring is the most potent hydrogen bond acceptor. The carbonyl oxygen of the acetyl group also serves as an acceptor site.

Electronic Absorption Spectroscopy (UV-Vis)

Following a comprehensive search of scientific literature and spectral databases, no specific experimental or computational data for the electronic absorption spectroscopy (UV-Vis) of this compound could be located. While spectroscopic data for related imidazole derivatives are available, the strict focus of this article on "this compound" prevents the inclusion of data from other compounds.

Characterization of Electronic Transitions and Chromophores

Detailed research findings, including data tables on the electronic transitions and chromophoric characterization of this compound, are not available in the reviewed literature. The imidazole ring itself constitutes the primary chromophore, and its electronic transitions are influenced by the substituents at the 1 and 2 positions.

Generally, imidazole and its simple alkyl derivatives exhibit absorption maxima in the ultraviolet region, typically arising from π→π* transitions within the aromatic ring. For instance, imidazole has a characteristic absorption peak around 209 nm, and the addition of a methyl group, as in 2-methyl-imidazole, can induce a bathochromic (red) shift. The introduction of an acetyl group at the N1 position, as seen in 1-acetylimidazole (B1218180), would further modify the electronic structure of the chromophore. The acetyl group's carbonyl moiety can participate in n→π* transitions and also influence the π-system of the imidazole ring through its electron-withdrawing nature.

However, without specific experimental or computational studies on this compound, a precise description and tabulation of its electronic transitions, including absorption maxima (λmax) and molar absorptivity (ε), cannot be provided. Such an analysis would require dedicated spectroscopic measurement or quantum chemical calculations (e.g., Time-Dependent Density Functional Theory) for this particular molecule.

Due to the absence of specific data, a data table for the electronic transitions of this compound cannot be generated at this time.

Searches for Density Functional Theory (DFT) analyses, including optimization of molecular geometries, prediction of spectroscopic parameters (NMR, vibrational frequencies), calculation of electronic properties (HOMO-LUMO gaps), Molecular Electrostatic Potential (MEP) mapping, and transition state calculations for reaction mechanisms yielded results for related, but distinct, imidazole-containing molecules.

Generating an article with the requested detailed data tables and specific research findings would require sourcing information from studies that have explicitly performed these calculations on this compound. As no such studies were identified through the search, providing the requested content is not possible without speculating or incorrectly applying data from other compounds, which would compromise scientific accuracy. Therefore, the article cannot be generated as per the specified instructions and outline.

Computational and Theoretical Chemistry Studies of 1 Acetyl 2 Methyl 1h Imidazole

Advanced Modeling Techniques (e.g., Molecular Dynamics)

Advanced modeling techniques, particularly molecular dynamics (MD) simulations, are powerful tools for studying the dynamic behavior of molecules over time. These simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions, which are often not fully captured by static quantum chemical calculations.

In a non-biological context, molecular dynamics simulations can be employed to understand the intermolecular interactions of 1-Acetyl-2-methyl-1H-imidazole in different solvent environments. Such simulations would typically involve placing a number of this compound molecules in a simulation box filled with a chosen solvent, such as water, ethanol, or a non-polar solvent like hexane. The system's evolution would then be simulated over a period of nanoseconds or even microseconds.

The primary goal of these simulations would be to characterize the nature and strength of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute molecules and between the solute and solvent molecules. For this compound, key interaction sites would be the nitrogen atoms of the imidazole (B134444) ring, the carbonyl oxygen of the acetyl group, and the methyl groups.

Analysis of the simulation trajectories could yield important data, including:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a particle at a certain distance from a reference particle. RDFs can reveal the structure of the solvation shells around the this compound molecule. For instance, the RDF between the carbonyl oxygen and solvent hydrogen atoms could indicate the extent of hydrogen bonding.

Coordination Numbers: By integrating the RDF, the average number of solvent molecules in the first solvation shell of the solute can be determined.

Interaction Energies: The strength of the interactions between solute and solvent molecules can be calculated, providing a quantitative measure of the solvation process.

A hypothetical study might compare the behavior of this compound in a polar versus a non-polar solvent. The results could be summarized in a table similar to the one below, which illustrates the type of data that could be generated.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound in Different Solvents

| Parameter | Solvent: Water (Polar) | Solvent: Hexane (Non-polar) |

| Average Solute-Solvent Interaction Energy (kcal/mol) | -15.8 | -5.2 |

| Coordination Number around Carbonyl Oxygen | 4.1 | 1.5 |

| Average Number of Hydrogen Bonds per Solute Molecule | 2.3 | 0 |

| Diffusion Coefficient of Solute (10⁻⁵ cm²/s) | 1.8 | 3.5 |

Note: The data in this table is illustrative and based on general principles of solute-solvent interactions.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful avenue for optimizing the synthetic routes to this compound. A common route to this compound is the acylation of 2-methyl-1H-imidazole with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Computational studies can be used to investigate the reaction mechanism in detail, including the identification of transition states and the calculation of reaction energy barriers. This information is critical for understanding the factors that control the reaction rate and for identifying conditions that could improve the yield and selectivity of the synthesis.

A typical computational study of the acylation of 2-methyl-1H-imidazole would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Different reaction pathways can be compared to identify the most favorable one. For example, the mechanism of both catalyzed and uncatalyzed acylation could be investigated. The effect of different solvents on the reaction energetics can also be explored using implicit or explicit solvent models.

The findings from such a study could be summarized in a table that compares the calculated activation energies for different synthetic approaches.

Table 2: Hypothetical DFT Calculation Results for the Acetylation of 2-methyl-1H-imidazole

| Reaction Pathway | Acetylating Agent | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Pathway A | Acetic Anhydride | None | Acetonitrile | 25.4 |

| Pathway B | Acetyl Chloride | None | Dichloromethane | 22.1 |

| Pathway C | Acetic Anhydride | Pyridine | Acetonitrile | 18.5 |

| Pathway D | Acetyl Chloride | Triethylamine | Dichloromethane | 16.8 |

Note: The data in this table is for illustrative purposes to demonstrate how computational results can be used to compare different synthetic strategies.

By providing a detailed understanding of the reaction mechanism and energetics, these computational approaches can guide experimental chemists in selecting the optimal conditions for the synthesis of this compound, potentially leading to higher yields, reduced reaction times, and milder reaction conditions.

Applications in Chemical Synthesis, Chemical Biology Tool Development, and Materials Science

Reagent in General Organic Transformations

As an activated acetylating agent, 1-acetyl-2-methyl-1H-imidazole offers a mild and efficient alternative to more aggressive reagents like acetyl chloride and acetic anhydride (B1165640). This characteristic is particularly advantageous in reactions involving sensitive substrates.

This compound serves as a potent acylating agent for the synthesis of amides, esters, and thioesters. Its reaction with primary and secondary amines affords the corresponding N-acetylated amides in high yields. Similarly, alcohols and phenols are readily converted to their acetate (B1210297) esters. A key benefit of using 1-acyl imidazoles is that the byproduct of the reaction is the biocompatible and relatively non-basic imidazole (B134444), which simplifies purification and is crucial when dealing with acid-sensitive molecules. google.com The mechanism involves the nucleophilic attack of the amine, alcohol, or thiol on the carbonyl carbon of the acetyl group, leading to the transfer of the acetyl group and the release of 2-methylimidazole (B133640).

The general transformation can be summarized as follows:

Amide Formation: R-NH₂ + CH₃CO-Im → R-NH-COCH₃ + Im-H

Ester Formation: R-OH + CH₃CO-Im → R-O-COCH₃ + Im-H

Thioester Formation: R-SH + CH₃CO-Im → R-S-COCH₃ + Im-H

| Substrate | Product | Key Advantage |

| Primary/Secondary Amine | N-substituted Acetamide (B32628) | Mild reaction conditions, non-acidic byproduct. |

| Alcohol/Phenol | Acetate Ester | Suitable for acid-sensitive substrates. |

| Thiol | Thioester | Efficient acylation of sulfur nucleophiles. |

A notable application of N-acyl imidazoles, including this compound, is in the synthesis of acylcarnitines. A procedure has been developed where an N-acyl imidazole intermediate is reacted with L-carnitine perchlorate (B79767) to produce the corresponding acylcarnitine. wikipedia.org This method is advantageous due to its simplicity and rapidity, providing reaction yields of 50-70% without the need for a large excess of the acylating agent. wikipedia.org This synthetic route has been successfully applied to the preparation of various acylcarnitines, including those with polyunsaturated acyl chains. wikipedia.org

| Reactants | Product | Yield | Reference |

| N-acyl imidazole, L-carnitine perchlorate | Acylcarnitine | 50-70% | wikipedia.org |

In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. To prevent this, unreacted N-terminal amino groups are "capped" by acetylation. 1-Acetylimidazole (B1218180) is a recognized capping reagent for this purpose. lifetein.com The capping step involves the treatment of the resin-bound peptide with the acetylating agent after the coupling step. This permanently blocks the unreacted amino groups from participating in subsequent coupling reactions. While acetic anhydride is commonly used, 1-acetylimidazole offers a milder alternative. ijrps.comnih.gov The mechanism involves the nucleophilic attack of the free amino group on the acetyl group of 1-acetylimidazole, leading to the formation of a stable acetamide at the N-terminus. wpmucdn.com

| Capping Agent | Function in Peptide Synthesis | Advantage |

| 1-Acetylimidazole | Blocks unreacted N-terminal amino groups | Milder alternative to acetic anhydride |

Building Block for Complex Chemical Architectures

Beyond its role as a reagent, the structural framework of this compound can be utilized as a starting point for the synthesis of more complex heterocyclic systems.

The 2-methyl group on the imidazole ring of this compound can serve as a handle for the construction of annulated (fused-ring) imidazole derivatives. For instance, the methyl group can be deprotonated with a strong base to generate a nucleophilic species that can react with various electrophiles, leading to the formation of a new ring fused to the imidazole core. While specific examples starting directly from the 1-acetylated form are not extensively documented, the reactivity of 2-methylimidazole in such transformations is well-established. wikipedia.orgexsyncorp.com The acetyl group could potentially be used to modulate the reactivity of the imidazole ring or could be removed prior to the annulation reaction.

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The direct precursors to NHCs are typically imidazolium (B1220033) salts. scripps.eduorientjchem.org While this compound is not a direct precursor, it can be envisioned as a starting material for the synthesis of an appropriate imidazolium salt. This would involve a two-step process:

Deacetylation: The N-acetyl group can be removed under hydrolytic conditions to yield 2-methylimidazole.

N-Alkylation/Arylation: The resulting 2-methylimidazole can then be reacted with an alkyl or aryl halide to form the corresponding 1,3-disubstituted-2-methylimidazolium salt.

Deprotonation of this imidazolium salt at the C2 position would then generate the corresponding NHC. The N-acetyl group in this context can be considered a protecting group for the imidazole nitrogen, which is removed to allow for the introduction of a different substituent required for the desired NHC ligand. nih.govresearchgate.net

| Precursor | Intermediate | Final Product |

| This compound | 2-Methylimidazole | 1,3-Disubstituted-2-methylimidazolium salt |

| 1,3-Disubstituted-2-methylimidazolium salt | - | N-Heterocyclic Carbene |

Intermediate in the Synthesis of Other Heterocyclic Systems

The function of this compound as a reactive intermediate is primarily centered on its role as an acetyl group donor rather than as a foundational scaffold for building new, fused, or complex heterocyclic ring systems. The N-acetyl bond is labile, making the molecule an effective acetylating agent. In this context, the imidazole ring acts as a leaving group that is readily displaced upon nucleophilic attack at the acetyl carbonyl carbon.

Scientific literature extensively details the synthesis of imidazole derivatives from various precursors uobabylon.edu.iqrsc.orguobasrah.edu.iqresearchgate.netnih.gov. However, the use of N-acetylated imidazoles, including this compound, as a substrate in reactions like cycloadditions or multicomponent condensations to form new heterocyclic cores is not a well-documented synthetic strategy nih.govkingston.ac.ukresearchgate.net. The inherent reactivity of the N-acyl bond directs its utility towards acyl transfer chemistry, precluding its stability and suitability as a building block for more complex heterocyclic frameworks.

Role in Chemical Biology Tool Development

N-acyl imidazoles, including this compound, are valuable electrophiles in chemical biology due to their moderate reactivity, good stability in aqueous solutions, and tunable properties ncsu.edu. These characteristics make them suitable for the targeted modification of biomolecules in complex biological environments, including on the surface of living cells.

Selective Acetylating Agent for Tyrosine Residues in Proteins (as a chemical tool)

This compound and its parent compound, N-acetylimidazole, serve as effective chemical tools for the selective modification of tyrosine residues in proteins. The phenolic hydroxyl group of tyrosine is a key target for acylation by these reagents. This reaction has been employed to investigate the role of specific tyrosine residues in protein structure, function, and assembly.

A notable example involves the study of α-crystallin, a major protein component of the eye lens. Treatment of α-crystallin with N-acetylimidazole leads to the acetylation of surface-exposed tyrosine side chains nih.gov. This modification was found to destabilize the protein's native quaternary structure, resulting in the formation of a smaller aggregate. Further analysis revealed that this acetylation perturbs the normal mode of subunit reassembly, highlighting the critical role of tyrosine hydrogen bonding networks in maintaining the structural integrity of the protein complex nih.gov. The selectivity for tyrosine provides a method to probe the function of these "free" or accessible residues within a protein's architecture acs.org.

| Protein Target | Reagent | Modified Residue(s) | Observed Effect | Reference(s) |

| α-Crystallin | N-acetylimidazole | Surface-exposed Tyrosine | Destabilization of native assembly, formation of smaller aggregates, altered subunit reassembly. | nih.gov |

Applications in Chemical Labeling and Modification of Biomolecules (excluding direct biological effects)

A significant application of N-acyl imidazoles in chemical biology is in the site-specific labeling of proteins on living cells through a strategy known as ligand-directed acyl imidazole (LDAI) chemistry. This technique utilizes a reagent that combines a high-affinity ligand for a target protein, a reactive N-acyl imidazole moiety, and a reporter tag (e.g., a fluorophore or biotin).

The process involves the ligand portion of the reagent guiding and binding to the active site or a specific binding pocket of the target protein. This binding event dramatically increases the local concentration of the reactive acyl imidazole group near nucleophilic amino acid residues (such as lysine) on the protein surface, accelerating a highly selective acyl transfer reaction. This "proximity effect" ensures that only the target protein is labeled, even in the complex environment of the cell surface. This method has been successfully used to modify and label proteins such as dihydrofolate reductase (DHFR) and folate receptor (FR) on live cells.

Manipulation of RNAs in Chemical Biology Research

The unique reactivity of N-acyl imidazoles has been harnessed for the structural analysis and manipulation of ribonucleic acids (RNAs). The 2'-hydroxyl group of the ribose sugar in RNA is nucleophilic and can be selectively acylated by specific N-acyl imidazole reagents under aqueous conditions, with minimal side reactions at the nucleobases rsc.org.

This selectivity forms the basis of a powerful technique called Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). In SHAPE analysis, reagents such as 2-methylnicotinic acid imidazolide (B1226674) (NAI) are used to probe the local structural flexibility of RNA rsc.org. Nucleotides in single-stranded or flexible regions of the RNA are more accessible and react more readily with the NAI reagent. The resulting 2'-O-acyl adducts act as blocks to reverse transcriptase during subsequent primer extension analysis. By identifying the positions of these blocks, researchers can map the secondary and tertiary structure of the RNA at single-nucleotide resolution, even within living cells rsc.orgncsu.edu. This provides critical insights into RNA folding, RNA-protein interactions, and gene regulation.

| Reagent Class | Specific Example | Application | Mechanism of Action | Reference(s) |

| N-Acyl Imidazole | 2-methylnicotinic acid imidazolide (NAI) | SHAPE analysis of RNA structure | Selective acylation of 2'-hydroxyl groups in flexible RNA regions, creating blocks for reverse transcriptase. | rsc.orgncsu.edu |

Functional Materials and Supramolecular Chemistry

While various imidazole derivatives are incorporated as stable monomers into advanced polymers researchgate.netmdpi.com, the role of this compound in materials science is primarily that of a reactive agent for the modification of existing polymer surfaces and coatings.

Components in Polymeric Materials and Coatings

This compound and related N-acyl imidazoles are effective reagents for the surface acetylation of polymeric materials, particularly natural polymers rich in hydroxyl groups, such as cellulose (B213188). This modification alters the surface properties of the material, such as its hydrophobicity and surface energy nih.govresearchgate.net.

Research has demonstrated that N-acetylimidazole can be used for the efficient, solid-state acetylation of nanoporous cellulose materials nih.gov. In this solvent-free approach, the N-acetylimidazole reacts directly with the surface hydroxyl groups of the cellulose fibers. Interestingly, the presence of surface-confined water was found to mediate the reaction, increasing both the rate and efficiency of the surface acetylation. This method provides a way to control the chemical accessibility of the cellulose hydroxyl groups, enabling regioselective surface modification nih.gov. The process relies on the N-acyl imidazole acting as a potent, catalytically active acetylating agent, a role that is also observed in imidazole-catalyzed acylation reactions in solvent systems nih.govresearchgate.net. This application showcases the utility of N-acyl imidazoles in transforming the surface characteristics of bulk polymers to create functional materials with tailored properties.

Precursors for Ionic Liquids and their Applications

Ionic liquids (ILs) are salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. Imidazolium-based salts are among the most common and versatile classes of ILs. The synthesis of these ILs often begins with N-substituted imidazoles.

This compound can serve as a precursor in the synthesis of imidazolium ionic liquids. The general synthetic route involves the quaternization of the imidazole nitrogen atom. While the acetyl group in N-acylimidazoles can be cleaved, a more common pathway involves the alkylation of a non-acylated N-substituted imidazole. For instance, 1,2-dimethylimidazole (B154445) can be reacted with an alkyl halide, such as 1-bromohexadecane, to form a 3-alkyl-1,2-dimethylimidazolium bromide salt. researchgate.net This highlights a general strategy where the core 2-methylimidazole structure, derivable from this compound via deacetylation, is a key intermediate for ILs. The resulting ionic liquids find use as solvents, catalysts, and electrolytes in various chemical processes. nih.gov

Table 1: Examples of Imidazole-Based Ionic Liquid Synthesis

| Precursor | Alkylating Agent | Ionic Liquid Product | Reference |

|---|---|---|---|

| 1-methylimidazole | 1-bromohexadecane | 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide | researchgate.net |

| 1,2-dimethylimidazole | 1-bromohexadecane | 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide | researchgate.net |

| 1-methylimidazole | HCl | 1-methyl-imidazolium chloride | leibniz-inm.de |

Integration into Dyes, Optical Materials, and Sensors

The imidazole scaffold is of interest in the development of functional materials due to its aromaticity and electron-donating properties. Imidazole derivatives have been investigated for applications in optics and electronics. nih.gov Specifically, certain derivatives have been designed and synthesized for second-order nonlinear optics, demonstrating a favorable balance of nonlinearity, transparency, and thermal stability. researchgate.net

While direct integration of this compound into dyes or bulk optical materials is not widely documented in available literature, the broader chemistry of N-acylimidazoles has found a sophisticated application in the development of chemical biology tools, particularly protein-based biosensors. The ligand-directed acyl imidazole (LDAI) chemistry allows for the specific labeling of proteins in live cells and tissues. This versatility enables the construction of biosensors, for example, for optical voltage recording, showcasing the potential of N-acyl imidazole chemistry in creating advanced sensor technologies. kyoto-u.ac.jp

Role in Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov The choice of ligand is crucial in determining the structure and properties of the resulting framework. Imidazole-containing ligands have received significant attention in this field. nih.gov

Specifically, 2-methylimidazole is a foundational building block for a subclass of MOFs known as zeolitic imidazolate frameworks (ZIFs), with ZIF-8 being a prominent example. ZIF-8 is typically synthesized from zinc salts and 2-methylimidazole. researchgate.netnih.gov In these syntheses, 2-methylimidazole acts not only as a bridging ligand but also as a mild base that deprotonates the carboxylic acid linkers often used in mixed-linker systems, and it can serve as a modulator to control crystal growth. nih.govresearchgate.net

This compound can be considered a valuable precursor for generating the 2-methylimidazole ligand in situ. Under the solvothermal conditions often used for MOF synthesis, the acetyl group can be hydrolyzed, releasing 2-methylimidazole to participate in the framework self-assembly. This precursor approach can potentially offer control over the release and concentration of the active ligand during the crystallization process.

Catalytic Applications of Imidazole and its Derivatives

The imidazole moiety is a recurring motif in catalysis, from biological enzyme active sites to synthetic organocatalysts. The N-acyl derivatives, including this compound, possess distinct catalytic activities and applications.

Organocatalysis Utilizing N-Acylimidazoles

N-acylimidazoles are highly effective acylating agents and are frequently employed in organocatalysis. nih.gov They are considered unique electrophiles due to their moderate reactivity, relatively long half-life in aqueous media, and high water solubility. nih.gov This combination of properties makes them powerful tools for the chemoselective acylation of nucleophiles like alcohols and amines under mild, metal-free conditions. The reactivity of the N-acylimidazole can be tuned by modifying the substituents on the imidazole ring or the acyl group, allowing for precise control over chemical reactions. nih.gov This capability is central to their application in chemical biology for labeling proteins and manipulating the function of RNA. nih.gov

Ligands in Transition-Metal Catalysis

The imidazole ring contains a basic nitrogen atom that readily coordinates to transition metals, making imidazole and its derivatives common ligands in coordination chemistry and catalysis. Recently, a novel application has emerged where N-acylimidazoles act as coupling partners in transition metal-catalyzed reactions. In one such development, acyl imidazoles, derived from abundant carboxylic acids, were used as viable coupling partners for the nickel-catalyzed acylation of aryl bromides to form alkyl aryl ketones. chemrxiv.org This cross-coupling reaction demonstrates a departure from traditional methods, proceeding through the formation of acyl radicals via the reduction of the imidazolide. chemrxiv.org This showcases a modern catalytic application where the entire 1-acyl-imidazole structure participates directly in the reaction pathway.

Table 2: Substrate Scope in Nickel-Catalyzed Cross-Coupling

| Acyl Imidazole Type | Aryl Halide | Product Class | Significance | Reference |

|---|---|---|---|---|

| Primary acid derived | Aryl Bromide | Alkyl Aryl Ketone | Broad substrate scope | chemrxiv.org |

| Secondary acid derived | Aryl Bromide | Alkyl Aryl Ketone | Tolerates steric hindrance | chemrxiv.org |

| Tertiary acid derived | Aryl Bromide | Alkyl Aryl Ketone | Cost-efficient method | chemrxiv.org |

| Primary acid derived | Aryl Iodide | Alkyl Aryl Ketone | Viable alternative halide | chemrxiv.org |

Catalytic Role in Specific Chemical Reactions (e.g., Acetal (B89532) Formation)

The formation of acetals from aldehydes or ketones and alcohols is a fundamental reaction in organic chemistry. The established mechanism for this reaction requires an acid catalyst. youtube.comlibretexts.org The catalyst protonates the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by a weak nucleophile, such as an alcohol. youtube.comlibretexts.org The reaction is reversible and typically driven to completion by removing the water byproduct.

Given that imidazole and its derivatives are basic compounds, they are not suited to catalyze the standard acetal formation reaction. The presence of a base like imidazole would neutralize the requisite acid catalyst, thereby inhibiting the reaction. The scientific literature does not support a catalytic role for this compound or other neutral imidazole derivatives in acetal formation. In fact, studies on the reaction of glyoxal (B1671930) in the presence of ammonium (B1175870) salts have shown that the imidazole-forming pathway and the acetal/oligomer formation pathway are kinetically competitive, indicating they proceed under different mechanistic regimes. nih.gov Therefore, this compound does not function as a catalyst for acetal formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetyl-2-methyl-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted imidazoles and acetylating agents. For example, acetylation of 2-methylimidazole using acetic anhydride in refluxing toluene yields this compound. Key variables include solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like ZnCl₂). Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Impurities often arise from over-acetylation or incomplete reactant conversion .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The acetyl group (-COCH₃) appears as a singlet at δ ~2.3 ppm. The imidazole protons show distinct splitting: H4/H5 protons resonate at δ ~7.1–7.3 ppm (doublets), while the methyl group at C2 appears as a singlet at δ ~2.5 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (imidazole C-H stretch) are diagnostic. Discrepancies in peak positions may indicate side products like unreacted 2-methylimidazole .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : The compound’s low melting point (~80–90°C) and hygroscopic nature complicate crystallization. Slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate mixtures) at 4°C promotes crystal growth. X-ray diffraction (SHELX software) confirms molecular packing, but twinning or poor diffraction may require alternative solvents (e.g., dichloromethane) or additives like seed crystals .

Advanced Research Questions

Q. How do computational models (e.g., molecular docking) predict the biological activity of this compound derivatives?